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molecular formula C9H4BrClN2O2 B1343797 6-Bromo-4-chloro-3-nitroquinoline CAS No. 723281-72-9

6-Bromo-4-chloro-3-nitroquinoline

Cat. No. B1343797
M. Wt: 287.5 g/mol
InChI Key: KHKPVEMMXJCWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

6-Bromo-3-nitro-quinolin-4-ol (Fluorochem Ltd., Derbyshire, UK, 10 g, 37.2 mmol) was added to POCl3 (70 ml). The RM was stirred at 120° C. for 17 h. Then the RM was cooled with an ice-bath, before being slowly dropped onto ice-water. The precipitate was filtered and washed with cold water. The residue was dissolved in DCM, washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a beige solid (HPLC tR 3.64 min (Method A))
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2O.O=P(Cl)(Cl)[Cl:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2[Cl:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
Name
Quantity
70 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The RM was stirred at 120° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the RM was cooled with an ice-bath
ADDITION
Type
ADDITION
Details
before being slowly dropped onto ice-water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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